
4-Hydroxyphenyl-4-hydroxybenzoat
Übersicht
Beschreibung
4-Hydroxyphenyl-4-hydroxybenzoate is a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
Biotechnologie & Synthetische Biologie
4-Hydroxyphenyl-4-hydroxybenzoat dient als vielseitiges Zwischenprodukt in biotechnologischen Anwendungen. Es wird bei der Biosynthese von hochwertigen Bioprodukten wie Resveratrol, Muconsäure und Gastrodin eingesetzt. Synthetische Biologie und Stoffwechsel-Engineering ermöglichen die Produktion dieser Verbindung aus nachwachsenden Rohstoffen, wodurch Umweltbedenken und die Nachfrage nach nachhaltigen Produkten angegangen werden .
Pharmazeutika
In der pharmazeutischen Industrie spielt diese Verbindung eine zentrale Rolle bei der Herstellung bestimmter Medikamente. Es dient als Vorläufer für die Synthese komplexer Moleküle mit medizinischen Eigenschaften. Seine Derivate werden auf ihre potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und antimikrobielle Aktivitäten .
Kosmetik
Als Hauptbestandteil in Kosmetika wird this compound aufgrund seiner konservierenden Eigenschaften eingesetzt. Es trägt zur Verlängerung der Haltbarkeit von Produkten bei, indem es mikrobielles Wachstum verhindert und so die Sicherheit und Langlebigkeit kosmetischer Artikel gewährleistet .
Lebensmittelindustrie
Diese Verbindung findet in der Lebensmittelindustrie als Konservierungsmittel Anwendung. Sie trägt zur Erhaltung der Qualität und Frische von Lebensmitteln bei, indem sie das Wachstum von schädlichen Bakterien und Pilzen hemmt und so eine wichtige Rolle für die Lebensmittelsicherheit spielt .
Landwirtschaft
In der Landwirtschaft kann this compound als Fungizid eingesetzt werden. Seine antimykotischen Eigenschaften schützen Nutzpflanzen vor Pilzinfektionen, was zu höheren Erträgen und qualitativ hochwertigeren Produkten beiträgt .
Materialwissenschaften
Die Verbindung spielt eine wichtige Rolle bei der Herstellung von Hochleistungs-Flüssigkristallpolymeren (LCPs). Diese Polymere finden aufgrund ihrer überlegenen mechanischen Eigenschaften und ihrer Beständigkeit gegen hohe Temperaturen vielfältige Anwendungen in der Thermoplastindustrie .
Umweltwissenschaften
Es werden Untersuchungen zur Umweltbelastung von this compound und seinen Derivaten durchgeführt. Studien konzentrieren sich auf seine biologische Abbaubarkeit und mögliche Auswirkungen auf Ökosysteme mit dem Ziel, die umweltverträgliche Verwendung zu gewährleisten .
Analytische Chemie
This compound wird in der analytischen Chemie als Standard zur Kalibrierung von Instrumenten und Validierung von Methoden verwendet. Seine stabilen chemischen Eigenschaften machen es zu einem idealen Referenzmaterial, um die Genauigkeit analytischer Messungen zu gewährleisten .
Zukünftige Richtungen
4-Hydroxybenzoic acid, a closely related compound, has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . The synthesis of pure (4-hydroxyphenyl) 4-hydroxybenzoate as a polymer building block has so far not succeeded on an industrial scale .
Wirkmechanismus
Target of Action
It’s structurally similar to 4-hydroxybenzoic acid (4-hba), which is known to interact with enzymes like p-hydroxybenzoate hydroxylase
Mode of Action
For instance, 4-HBA is converted to 3,4-dihydroxybenzoic acid by the enzyme 4-hydroxybenzoate 3-monooxygenase PobA from Pseudomonas aeruginosa . The resulting product is then further metabolized by other enzymes .
Biochemical Pathways
4-HPB may be involved in similar biochemical pathways as 4-HBA. 4-HBA is a key intermediate in the microbial shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, quinones, folates, and other secondary metabolites . It’s also used as a starting feedstock for the biosynthesis of various industrially pertinent compounds .
Result of Action
For instance, 4-HBA is known to be a valuable intermediate for the synthesis of several bioproducts with potential applications in food, cosmetics, pharmacy, fungicides, etc .
Action Environment
It’s known that the storage temperature for 4-hpb is room temperature, and it should be sealed in dry conditions
Biochemische Analyse
Biochemical Properties
4-Hydroxyphenyl 4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key enzymes it interacts with is 4-hydroxybenzoate 3-monooxygenase, which catalyzes the hydroxylation of 4-hydroxybenzoate to form protocatechuate . This enzyme is a flavin-dependent monooxygenase that utilizes flavin adenine dinucleotide (FAD) as a cofactor. The interaction between 4-Hydroxyphenyl 4-hydroxybenzoate and this enzyme involves the binding of the substrate to the active site, followed by the transfer of electrons from FAD to oxygen, resulting in the hydroxylation of the substrate.
Cellular Effects
4-Hydroxyphenyl 4-hydroxybenzoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the growth and metabolism of microorganisms. For example, higher concentrations of 4-Hydroxyphenyl 4-hydroxybenzoate have shown toxic effects on Escherichia coli and Burkholderia glumae . This compound can also impact cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways.
Molecular Mechanism
The molecular mechanism of action of 4-Hydroxyphenyl 4-hydroxybenzoate involves its interactions with various biomolecules. One of the primary mechanisms is the inhibition of enzyme activity through competitive binding to the active site. For instance, 4-Hydroxyphenyl 4-hydroxybenzoate can inhibit the activity of 4-hydroxybenzoate 3-monooxygenase by competing with the natural substrate for binding to the enzyme’s active site . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxyphenyl 4-hydroxybenzoate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that 4-Hydroxyphenyl 4-hydroxybenzoate can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Hydroxyphenyl 4-hydroxybenzoate vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of 4-Hydroxyphenyl 4-hydroxybenzoate can cause significant toxicity in animal models, leading to cellular damage and impaired metabolic function . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
4-Hydroxyphenyl 4-hydroxybenzoate is involved in several metabolic pathways, including the protocatechuate and catechol cleavage pathways. In these pathways, 4-Hydroxyphenyl 4-hydroxybenzoate is hydroxylated to form protocatechuate, which is then further metabolized through either the ortho- or meta-cleavage pathways to produce intermediates that enter the tricarboxylic acid (TCA) cycle . Enzymes such as 4-hydroxybenzoate 3-monooxygenase play a crucial role in these metabolic processes.
Transport and Distribution
Within cells and tissues, 4-Hydroxyphenyl 4-hydroxybenzoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of 4-Hydroxyphenyl 4-hydroxybenzoate can be influenced by factors such as its solubility and the presence of binding proteins that sequester the compound in certain areas of the cell .
Subcellular Localization
The subcellular localization of 4-Hydroxyphenyl 4-hydroxybenzoate is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, 4-Hydroxyphenyl 4-hydroxybenzoate may be localized to the cytoplasm or mitochondria, depending on the presence of specific targeting signals . This localization can impact the compound’s activity and function within the cell.
Eigenschaften
IUPAC Name |
(4-hydroxyphenyl) 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBPCYUKFSJTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423779 | |
| Record name | 4-Hydroxyphenyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28084-48-2 | |
| Record name | Benzoic acid, 4-hydroxy-, 4-hydroxyphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28084-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
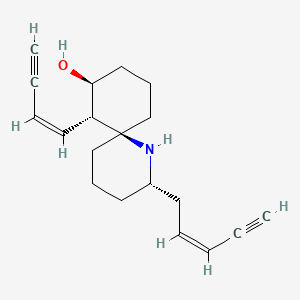


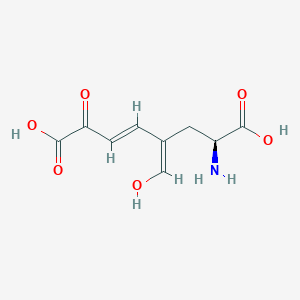


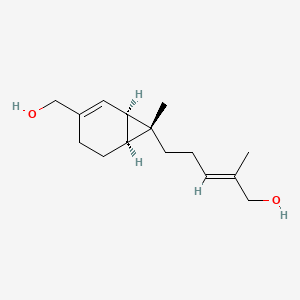
![(2R,4S,5S,8S,11Z)-21,24,28-trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid](/img/structure/B1235054.png)

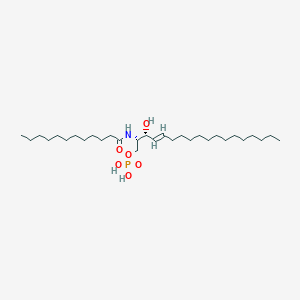
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfonyl]ethanone](/img/structure/B1235061.png)
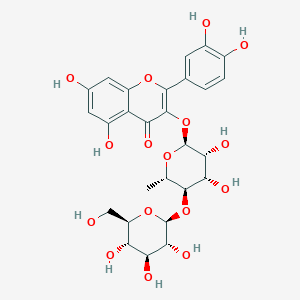
![methyl (14E)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235066.png)

